molecular formula C14H20O4S B13564832 2-Cyclopentyloxyethyl tosylate

2-Cyclopentyloxyethyl tosylate

Cat. No.: B13564832
M. Wt: 284.37 g/mol
InChI Key: SVLZVDIBUQQXEL-UHFFFAOYSA-N
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Description

2-Cyclopentyloxyethyl tosylate is an organic compound that belongs to the class of tosylates. Tosylates are esters of p-toluenesulfonic acid and are commonly used in organic synthesis as intermediates. The compound is characterized by the presence of a cyclopentyloxyethyl group attached to a tosylate moiety, making it a versatile reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Cyclopentyloxyethyl tosylate typically involves the reaction of 2-cyclopentyloxyethanol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:

2-Cyclopentyloxyethanol+Tosyl chloride2-Cyclopentyloxyethyl tosylate+HCl\text{2-Cyclopentyloxyethanol} + \text{Tosyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Cyclopentyloxyethanol+Tosyl chloride→2-Cyclopentyloxyethyl tosylate+HCl

Industrial Production Methods

On an industrial scale, the production of tosylates, including this compound, follows similar synthetic routes but with optimized conditions for large-scale production. This may involve continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyloxyethyl tosylate undergoes various chemical reactions, primarily nucleophilic substitution reactions due to the excellent leaving group ability of the tosylate moiety. Some common reactions include:

    Nucleophilic Substitution (SN2 and SN1): The tosylate group can be replaced by nucleophiles such as halides, alkoxides, and amines.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Common Reagents and Conditions

    Nucleophiles: Halides (e.g., NaCl, KBr), alkoxides (e.g., NaOEt), amines (e.g., NH3).

    Solvents: Polar aprotic solvents like acetone, DMF, and DMSO.

    Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2-cyclopentyloxyethyl halides, ethers, or amines are formed.

    Elimination Products: Alkenes are formed as major products in elimination reactions.

Scientific Research Applications

2-Cyclopentyloxyethyl tosylate finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of ethers and amines.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Utilized in the synthesis of pharmaceutical compounds and drug delivery systems.

    Industry: Applied in the production of polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Cyclopentyloxyethyl tosylate primarily involves its role as a leaving group in nucleophilic substitution reactions. The tosylate group, being a good leaving group, facilitates the departure of the leaving group, allowing the nucleophile to attack the electrophilic carbon. This results in the formation of a new bond and the substitution of the tosylate group.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonates (Mesylates): Similar to tosylates but with a methanesulfonyl group.

    Trifluoromethanesulfonates (Triflates): Known for their even better leaving group ability compared to tosylates.

    Brosylates: Contain a p-bromobenzenesulfonyl group and are used in similar reactions.

Uniqueness

2-Cyclopentyloxyethyl tosylate is unique due to the presence of the cyclopentyloxyethyl group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of compounds where such properties are desired, offering advantages in selectivity and reactivity compared to other tosylates.

Properties

Molecular Formula

C14H20O4S

Molecular Weight

284.37 g/mol

IUPAC Name

2-cyclopentyloxyethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H20O4S/c1-12-6-8-14(9-7-12)19(15,16)18-11-10-17-13-4-2-3-5-13/h6-9,13H,2-5,10-11H2,1H3

InChI Key

SVLZVDIBUQQXEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC2CCCC2

Origin of Product

United States

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